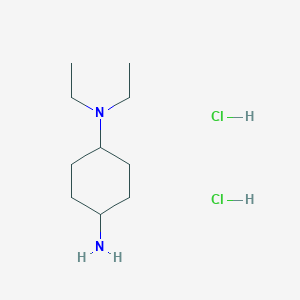

N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride

Description

N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride is a cyclohexane-based diamine derivative with diethylamine substituents at the 1,4-positions, rendered as a dihydrochloride salt for enhanced stability and solubility. Key features include its cyclohexane backbone, diethyl substituents, and hydrochloride salt form, which influence solubility, stability, and interaction with biological targets like polyamine transporters .

Properties

IUPAC Name |

4-N,4-N-diethylcyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;;/h9-10H,3-8,11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGOAXICWAZNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CCC(CC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by trans-N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of trans-n,n-diethyl-cyclohexane-1,4-diamine dihydrochloride is currently lacking.

Biological Activity

N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C10H24Cl2N2 and a molecular weight of 243.21 g/mol. This diamine derivative is primarily utilized in research contexts due to its unique structural properties and biological activities. This article will explore its biological activity, including antimicrobial effects, potential applications in cancer treatment, and its role in polymer chemistry.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Key findings include:

- Bacterial Activity : The compound has shown effectiveness against several bacterial strains, notably Staphylococcus aureus and Escherichia coli. In vitro studies indicate a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

- Fungal Activity : It also demonstrates antifungal properties, particularly against Candida albicans, indicating its broad-spectrum efficacy against both bacteria and fungi.

Summary of Antimicrobial Studies

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Significant inhibition |

Potential Applications in Cancer Treatment

Preliminary research suggests that this compound may have applications in oncology. Studies indicate that the compound can inhibit the growth of certain cancer cell lines, although detailed mechanisms remain to be elucidated. This potential activity is attributed to its structural characteristics that may interfere with cellular processes involved in cancer proliferation.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclohexane-1,4-diamine with diethyl sulfate followed by treatment with hydrochloric acid to form the dihydrochloride salt. Characterization techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other diamines. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Dimethyl-cyclohexane-1,4-diamine hydrochloride | C8H19ClN2 | Similar structure; different alkyl substituents |

| N,N'-Diethyl-ethylenediamine | C6H16N2 | Two ethyl groups; used in polymer synthesis |

| N,N'-Diisopropyl-ethylenediamine | C8H18N2 | Isopropyl groups; distinct steric properties |

The unique cyclohexane ring structure and specific substitution pattern at the 1 and 4 positions of this compound contribute to its distinct biological properties compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Alkyl Substituents

N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

- Molecular Formula : C₈H₂₀Cl₂N₂

- Molecular Weight : 215.16 g/mol

- Key Features: Methyl groups instead of ethyl substituents. Safety data indicate moderate hazards (H302, H315) .

N,N-Diethylbut-2-yne-1,4-diamine Dihydrochloride

Cyclohexane vs. Aromatic Backbone Derivatives

N,N-Dimethyl-p-phenylenediamine Dihydrochloride

- Molecular Formula : C₈H₁₂Cl₂N₂

- Molecular Weight : 209.12 g/mol

- Key Features : Aromatic benzene ring instead of cyclohexane. Higher melting point (212°C, decomposition) and sensitivity to light. Used as a redox indicator in microbiology .

Quinacrine Dihydrochloride

Cyclohexane Diamines with Functional Substituents

cis-1,4-Diaminocyclohexane Dihydrochloride

- Molecular Formula : C₆H₁₄Cl₂N₂

- Molecular Weight : 193.10 g/mol

- Key Features: No alkyl substituents; high cis-isomer purity (>98%).

trans-N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine Dihydrochloride

Anthracenyl and Bulky Hydrophobic Derivatives

N-Anthracen-9-ylmethyl Derivatives (e.g., BNIPSpd analogs)

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Backbone | Substituents | Molecular Weight (g/mol) | Solubility | Notable Properties/Applications |

|---|---|---|---|---|---|

| N,N-Diethyl-cyclohexane-1,4-diamine diHCl | Cyclohexane | Diethyl | ~215* | Likely water-soluble* | Potential polyamine transporter ligand |

| N1,N1-Dimethylcyclohexane-1,4-diamine diHCl | Cyclohexane | Dimethyl | 215.16 | Water-soluble | Moderate toxicity (H302, H315) |

| cis-1,4-Diaminocyclohexane diHCl | Cyclohexane | None (primary amines) | 193.10 | Water-soluble | High cis-isomer purity (>98%) |

| N,N-Dimethyl-p-phenylenediamine diHCl | Benzene | Dimethyl | 209.12 | Water-soluble | Redox indicator, light-sensitive |

| Quinacrine diHCl | Acridine | Diethylpentane chain | 508.9 | Water-soluble | Antimalarial, anticancer |

*Estimated based on structural analogs.

Research Findings and Implications

- Bulky substituents (e.g., anthracenyl) reduce transporter selectivity, suggesting that moderate alkyl groups (ethyl) optimize target engagement .

- Synthesis and Stability: Cyclohexane diamines are often synthesized via acid-catalyzed crystallization (e.g., HCl in ethanol) , while aromatic analogs require more complex aromatic coupling. Hydrochloride salts improve stability and solubility, critical for pharmacological applications .

Q & A

Q. What are the recommended methods for synthesizing N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride, and how can purity be validated?

Synthesis typically involves cyclohexane-1,4-diamine derivatization via alkylation with ethyl halides in a controlled pH environment. Post-synthesis, the compound is precipitated as the dihydrochloride salt. Purity validation should include:

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Single-crystal X-ray diffraction is optimal. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robustness in handling hydrogen bonding and salt formation . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What are the critical storage conditions to prevent degradation?

Store at -20°C in airtight, light-resistant containers with desiccants. Hygroscopicity requires handling in a dry atmosphere (e.g., glovebox) to avoid hydrolysis. Stability should be monitored via periodic NMR or TLC .

Advanced Research Questions

Q. How can researchers address contradictions in redox activity data during peroxidase-like assays?

Discrepancies may arise from pH-dependent reactivity or competing side reactions (e.g., auto-oxidation). Mitigation strategies include:

Q. What experimental designs are recommended for studying its interaction with biomacromolecules (e.g., DNA or enzymes)?

Use a combination of:

Q. How can researchers differentiate between monomeric and aggregated states in solution?

Employ:

- Dynamic Light Scattering (DLS) to detect aggregation size.

- NMR diffusion-ordered spectroscopy (DOSY) to measure hydrodynamic radii.

- UV-Vis spectroscopy with concentration-dependent absorbance studies .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.